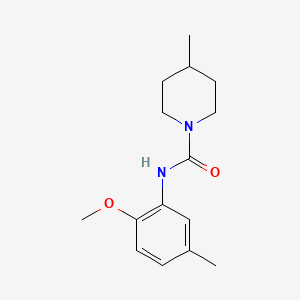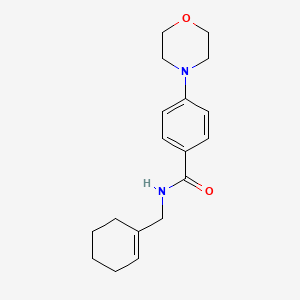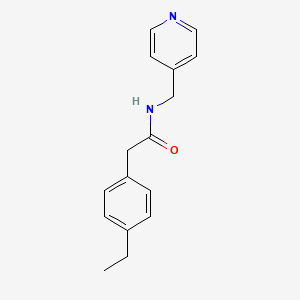![molecular formula C17H15FN2O2 B5334232 3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5334232.png)
3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, commonly known as Pyrazofurin, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Pyrazofurin is a pyrazole derivative that has shown promising results in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. In
Mecanismo De Acción
Pyrazofurin exerts its therapeutic effects through the inhibition of several enzymes involved in nucleotide metabolism, including orotate phosphoribosyltransferase (OPRT) and orotidine 5'-monophosphate decarboxylase (ODC). By inhibiting these enzymes, Pyrazofurin disrupts the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects
Pyrazofurin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. Pyrazofurin has also been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyrazofurin in lab experiments is its broad-spectrum activity against various diseases, including cancer and viral infections. Pyrazofurin is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of Pyrazofurin is its potential toxicity, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for Pyrazofurin research. One potential area of research is the development of Pyrazofurin analogs with improved therapeutic activity and reduced toxicity. Another area of research is the investigation of Pyrazofurin's mechanism of action and its effects on nucleotide metabolism. Additionally, Pyrazofurin's potential as a treatment for autoimmune disorders warrants further investigation.
Métodos De Síntesis
Pyrazofurin can be synthesized through a multistep process involving the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by the removal of the ethyl group through hydrolysis. The resulting intermediate is then reacted with salicylic aldehyde to produce Pyrazofurin.
Aplicaciones Científicas De Investigación
Pyrazofurin has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and immunosuppressive activities. In cancer research, Pyrazofurin has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and breast cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In antiviral research, Pyrazofurin has been shown to inhibit the replication of several viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). It has also been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-17(12-5-7-14(18)8-6-12)10-16(19-20)13-3-2-4-15(22)9-13/h2-9,17,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFPVSUTWMWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5334158.png)
![1-benzyl-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5334161.png)



![4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5334183.png)
![1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)

![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5334210.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5334218.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5334223.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5334229.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5334257.png)
